2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid
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Overview
Description
2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid is a chemical compound characterized by its complex molecular structure, which includes a nitro group, a chloro group, and an amino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid typically involves multiple steps, starting with the nitration of pyridine derivatives to introduce the nitro group. Subsequent chlorination and amination reactions are performed to add the chloro and amino groups, respectively. The final step often involves the esterification or amidation of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or hydrogen gas (H₂) with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Addition: Electrophilic addition reactions can be performed using various electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or amides.
Addition: Formation of substituted pyridines or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It can act as a probe to investigate cellular processes and signaling pathways.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its unique properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism by which 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and influence cellular functions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.
Transporters: It may interact with transport proteins, influencing the uptake and efflux of other molecules.
Comparison with Similar Compounds
2,6-Dichloro-3-nitropyridine: Similar in structure but lacks the amino group.
N-(6-Chloro-3-nitropyridin-2-yl)acetamide: Similar core structure with an amide group instead of a carboxylic acid.
2-Chloro-5-hydroxy-6-nitropyridine: Contains a hydroxyl group instead of the amino group.
Uniqueness: 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to participate in multiple types of reactions and interact with various molecular targets sets it apart from similar compounds.
Properties
IUPAC Name |
2-[(6-chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4/c1-6(2)5-7(11(16)17)13-10-8(15(18)19)3-4-9(12)14-10/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGYVQOROPUUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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